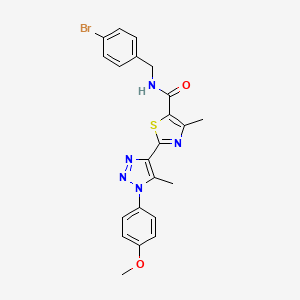

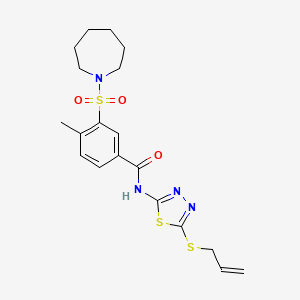

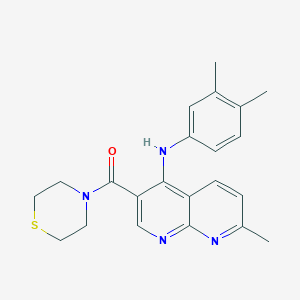

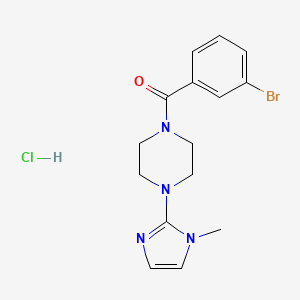

![molecular formula C19H19BrN2O3 B2480839 4-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide CAS No. 921867-92-7](/img/structure/B2480839.png)

4-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of structurally related compounds often involves complex reactions including condensation, aminocarbonylation, and intramolecular cyclization processes. A novel method for synthesizing tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives, which share some structural similarities with the target compound, uses aromatic diamine, Meldrum's acid, and an isocyanide in a one-pot, catalyst-free approach at ambient temperatures, suggesting a potential pathway for the synthesis of the target compound (Shaabani et al., 2009).

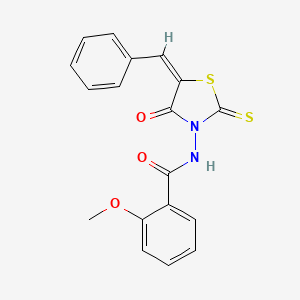

Molecular Structure Analysis

Closely related compounds demonstrate diverse supramolecular aggregations influenced by different substituents. For example, the molecular structure of similar benzamide derivatives reveals disordered over two sets of atomic sites, suggesting that the target compound may also exhibit conformational flexibility and disorder. Such structural characteristics can significantly affect the compound's reactivity and interaction with other molecules (B. K. Sagar et al., 2018).

Chemical Reactions and Properties

Compounds structurally related to the target molecule have been synthesized and characterized, indicating a variety of chemical reactions they undergo, such as N-arylation leading to the synthesis of dibenzoazepinones. This suggests that the target compound may also be amenable to functionalization through similar chemical reactions, potentially enhancing its utility in various applications (Joydev K. Laha et al., 2013).

Physical Properties Analysis

The physical properties of related compounds, including crystallization behavior and molecular packing, have been extensively studied. These compounds exhibit a range of physical states and stabilities, influenced by their molecular structures and intermolecular interactions, such as hydrogen bonding and π-π stacking. Such studies provide a basis for predicting the solubility, stability, and crystalline form of the target compound (A. Saeed et al., 2020).

Chemical Properties Analysis

The chemical properties of benzamide derivatives, including reactivity, photophysical properties, and electrochemical behavior, are determined by their molecular structures. For instance, studies on related compounds show that the presence of bromo and other substituents significantly affects their chemical reactivity and potential applications in synthesis and medicinal chemistry (Efraín Polo et al., 2019).

Applications De Recherche Scientifique

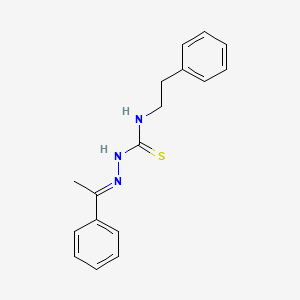

Synthesis and Antimicrobial Activity

Research has explored the synthesis of various derivatives related to the compound of interest, demonstrating antimicrobial activities. For instance, the synthesis of pyrazole, fused pyrazolo[3,4-d]-pyrimidine, and pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives has been investigated for their antimicrobial properties (Abunada et al., 2008). This research signifies the potential of such compounds in contributing to new antimicrobial agents.

QSAR Studies and Antibacterial Agents

Another study designed and synthesized novel analogs, incorporating benzothiazole and pyrazol-5-ones, demonstrating promising antibacterial activity (Palkar et al., 2017). This indicates the role of structural modification in enhancing biological activity, which could be relevant for compounds with a similar structure to the one .

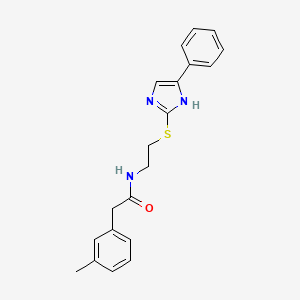

Facile Synthesis of Condensed Derivatives

The facile synthesis of condensed 4-aminothiazole derivatives using α-bromolactams and thioamides has been reported, suggesting a methodological approach to constructing complex heterocyclic compounds (Uchikawa & Aono, 1994). Such synthetic strategies could be applicable to the synthesis and functional exploration of the compound .

Modular Synthesis Techniques

There has been a focus on developing modular synthesis techniques for heterocycles, such as tetrahydrobenzo[b]azepines, which are structurally related to the compound of interest. These techniques aim at synthesizing bioactive compounds efficiently (Liu et al., 2021). This research underscores the importance of innovative synthetic methods in the creation of compounds with potential scientific applications.

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-bromo-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19BrN2O3/c1-19(2)11-25-16-10-14(8-9-15(16)22(3)18(19)24)21-17(23)12-4-6-13(20)7-5-12/h4-10H,11H2,1-3H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCMMIWOEFWCUEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)Br)N(C1=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Chloromethyl)-4-fluoropyrazolo[1,5-a]pyridine](/img/structure/B2480757.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2480758.png)

![2-(2,5-dimethylphenyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2480760.png)

![(Z)-4-(tert-butyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2480765.png)

![N-(2-methoxybenzyl)-2-(3-methylphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2480766.png)

![7-chloro-3-((4-nitrobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2480774.png)

![(5-Methyl-1,2-oxazol-3-yl)-[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]methanone](/img/structure/B2480777.png)